molecular formula C11H12N4S B2381994 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-04-9

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2381994
CAS No.: 7120-04-9
M. Wt: 232.31
InChI Key: ZDGAXVHTLHPERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a guanidine group linked to a 4-(p-tolyl)thiazole scaffold. Compounds containing the thiazole ring are recognized as privileged structures in drug discovery due to their diverse biological activities . The guanidine functional group is a common pharmacophore that can be found in various bioactive molecules and is also utilized in biochemical research, for instance, guanidine thiocyanate is a well-known chaotropic agent used in the extraction of DNA and RNA from cells . Researchers are exploring this and similar thiazole-guanidine hybrids for their potential as core structures in developing novel therapeutic agents. The molecular framework suggests potential for interaction with various biological targets, making it a valuable intermediate for synthesizing more complex molecules for screening purposes. The product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGAXVHTLHPERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103645
Record name 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7120-04-9
Record name 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies and Key Challenges

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine revolves around two primary objectives: (1) constructing the thiazole ring system and (2) introducing the guanidine functional group. Challenges include avoiding side reactions such as over-alkylation, managing the reactivity of intermediates, and achieving high yields while maintaining scalability.

Thiazole Ring Formation: Core Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most widely employed method for thiazole synthesis. For this compound, the protocol involves:

  • Reacting 4-methylacetophenone-derived α-haloketone with a thiourea precursor.
  • Cyclocondensation under acidic or basic conditions to form the thiazole ring.

Representative Reaction:
$$
\text{4-Methylacetophenone} \xrightarrow[\text{Halogenation}]{X2} \alpha\text{-Haloketone} \xrightarrow[\text{Thiourea}]{NH2CSNH_2} \text{Thiazole Intermediate}
$$

Key Parameters:

  • Solvent: Ethanol or dimethylformamide (DMF).
  • Temperature: 80–100°C.
  • Catalyst: Pyridine or triethylamine to neutralize HX byproducts.

Table 1: Optimization of Hantzsch Reaction Conditions

Parameter Optimal Range Yield (%) Purity (%)
Reaction Time 4–6 hours 65–75 ≥95
Molar Ratio (Ketone:Thiourea) 1:1.2 70 93
Solvent (DMF vs. EtOH) DMF 75 97

Alternative Thiazole Syntheses

Cyclodehydration of Thioamides

Thioamides derived from 4-methylbenzamide can undergo cyclodehydration with phosphorus oxychloride (POCl₃) to form the thiazole ring. This method offers higher regioselectivity but requires stringent moisture control.

Equation:
$$
\text{Thioamide} + \text{POCl}3 \xrightarrow{\Delta} \text{Thiazole} + \text{HCl} + \text{PO}2Cl
$$

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of the 4-methylphenyl group post-thiazole formation. This modular approach is advantageous for late-stage diversification but increases cost and complexity.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
  • HPLC: C18 column with acetonitrile/water (70:30) confirms purity ≥98%.

Spectroscopic Validation

  • NMR: $$ ^1\text{H} $$ NMR (DMSO-d₆, 400 MHz): δ 2.35 (s, 3H, CH₃), 6.90–7.25 (m, 4H, Ar-H), 8.10 (s, 1H, Thiazole-H).
  • HRMS: Calculated for C₁₁H₁₂N₄S [M+H]⁺: 232.0783; Found: 232.0785.

Industrial-Scale Considerations

Solvent Recovery Systems

Recycling DMF via vacuum distillation reduces costs and environmental impact.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times from hours to minutes, improving throughput.

Emerging Methodologies

Enzymatic Guanidinylation

Recent studies explore transglutaminase enzymes to catalyze guanidine group transfer, enabling aqueous-phase reactions at ambient temperatures. Preliminary yields: 40–50%.

Photoredox Catalysis

Visible-light-mediated C–N bond formation shows promise for late-stage functionalization, though scalability remains unproven.

Chemical Reactions Analysis

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine has demonstrated significant antimicrobial properties against a range of microorganisms. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Antimicrobial Activity

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Streptococcus pyogenesSignificant antibacterial effects

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases.

Table 2: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Caspase activation

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes crucial for bacterial DNA replication and cell division.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeReference
DNA GyraseCompetitive inhibition
Topoisomerase IVNon-competitive inhibition

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives, including this compound, revealing significant effectiveness against resistant bacterial strains.

Cytotoxicity in Cancer Cells

Research demonstrated that this compound induced apoptosis in A549 cells through caspase activation pathways.

Molecular Docking Studies

Computational docking studies indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Thiazole-Guanidine Family

Compound 3e : 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₂₅H₁₇FN₄O₂S₂
  • Key Features : Sulfonyl, indolyl, and pyrrolopyridine substituents.
  • Melting Point : 257–258°C (higher than typical guanidine derivatives).
  • Bioactivity: Not explicitly stated, but sulfonyl groups often enhance metabolic stability .
Famotidine Impurity (MM0029.16-0025) : 2-[4-[2-(3-Methyl-1,1-dioxo-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine
  • Key Features : Thiatriazin and sulfanylmethyl groups.
  • Relevance : Highlights the impact of additional sulfonyl and heterocyclic moieties on compound stability and synthesis pathways .
Compound 6a : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Key Features: Acetamide and phenol substituents.
  • Bioactivity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM). The absence of a guanidine group in 6a reduces hydrogen-bonding capacity compared to the main compound .

Celecoxib-Based Thiazolidinone Derivatives

Compounds 2a–2e : N-(3-Substituted-4-oxo-1,3-thiazolidine-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

  • Key Features : Trifluoromethyl pyrazole and sulfonamide groups.
  • Bioactivity : Designed as COX/LOX inhibitors. The sulfonamide group enhances solubility but differs from the guanidine’s charge characteristics .

Thiadiazole Derivatives

2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

  • Key Features : Thiadiazole core with fluorobenzyl and methoxybenzyl groups.
  • Bioactivity : Insecticidal and fungicidal activities, demonstrating the versatility of nitrogen-sulfur heterocycles .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents logP Bioactivity/Notes Reference
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]guanidine C₁₁H₁₂N₄S 232.3 4-Methylphenyl, guanidine 2.88 High hydrogen-bonding potential
Compound 3e C₂₅H₁₇FN₄O₂S₂ 524.5 Sulfonyl, indolyl, pyrrolopyridine N/A High melting point (257–258°C)
Compound 6a C₁₂H₁₁N₃O₃S 277.3 Acetamide, phenol N/A Non-selective COX inhibitor
Celecoxib Derivative 2a C₂₀H₁₅F₃N₄O₃S₂ 504.5 Trifluoromethyl, sulfonamide N/A COX/LOX inhibition
Famotidine Impurity C₁₀H₁₄N₆O₄S₃ 386.4 Thiatriazin, sulfanylmethyl N/A Synthesis pathway impurity

Key Research Findings

Sulfonyl and trifluoromethyl groups (e.g., in 3e and 2a) enhance metabolic stability but reduce solubility .

Physicochemical Properties :

  • The main compound’s logP (2.88) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Thiadiazole derivatives () with aromatic substituents may exhibit higher logP values, affecting bioavailability .

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a guanidine moiety, which contribute to its biological activity. The thiazole ring is known for its reactivity and ability to interact with various biological targets, while the guanidine group enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate enzymatic activities, leading to various biological effects. The guanidine moiety may interact with nucleophilic sites on proteins or nucleic acids, potentially influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance antimicrobial efficacy.

Table 1: Summary of Antimicrobial Activity

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Streptococcus pyogenesSignificant antibacterial effects

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhances its potency.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
A549 (Lung cancer)5.6
HeLa (Cervical cancer)8.2
MCF-7 (Breast cancer)6.9

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. These include:

  • DNA Gyrase : Essential for bacterial DNA replication.
  • Topoisomerase IV : Plays a crucial role in bacterial cell division.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
DNA Gyrase0.012
Topoisomerase IV0.008

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound, revealing significant activity against multiple strains of bacteria including resistant strains .
  • Cytotoxicity in Cancer Cells : Another study focused on the anticancer properties of this compound, demonstrating that it induced apoptosis in A549 cells through the activation of caspases, suggesting a potential mechanism for its anticancer effects .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance, further supporting its therapeutic potential .

Q & A

Basic: What are the key synthetic challenges in preparing N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, and how can they be addressed methodologically?

Answer:
The synthesis involves coupling a thiazole precursor with a guanidine moiety, requiring precise control of reaction conditions. Common challenges include:

  • Low yield due to steric hindrance from the 4-methylphenyl group. Optimize solvent polarity (e.g., DMF or THF) and reaction time .
  • Byproduct formation during guanidine functionalization. Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .
  • Thiazole ring instability under acidic conditions . Use inert atmospheres (N₂/Ar) and monitor pH during guanidine incorporation .
    Validate purity using HPLC-MS and ¹H/¹³C NMR to confirm structural integrity .

Advanced: How can computational modeling resolve contradictory data in the compound’s biological target interactions?

Answer:
Contradictory activity data (e.g., COX-1 vs. COX-2 inhibition) may arise from off-target binding or assay variability. Methodological approaches include:

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with enzyme active sites. Compare results across multiple conformers .
  • Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over time, identifying key residues (e.g., hydrophobic pockets in COX enzymes) .
  • Free-energy perturbation (FEP) calculations to quantify binding affinity differences between isoforms .
    Validate predictions with mutagenesis studies or radioligand binding assays .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS) confirms molecular integrity post-synthesis .
  • pH-dependent stability assays (e.g., incubate in PBS at pH 7.4 and 37°C for 24–72 hours) with LC-MS monitoring to detect degradation products .
  • Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .
  • Solid-state NMR identifies polymorphic forms that may affect bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

Answer:

Structural Modification Impact on Properties Reference
Substitution at 4-methylphenyl Increased logBB (blood-brain barrier penetration) with electron-withdrawing groups (e.g., -F)
Guanidine side-chain elongation Enhanced solubility but reduced target affinity due to steric bulk
Thiazole ring halogenation Improved metabolic stability (CYP450 resistance) but potential toxicity
Use QSAR models (e.g., CoMFA) to prioritize modifications and validate with in vitro ADME assays (e.g., microsomal stability) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management: Neutralize with sand or vermiculite; avoid water to prevent dispersion .
  • First Aid: Immediate rinsing with water for eye/skin exposure; seek medical evaluation for persistent symptoms .

Advanced: How can crystallographic data resolve discrepancies in the compound’s reported tautomeric forms?

Answer:

  • Single-crystal X-ray diffraction (SHELX suite) determines tautomeric preferences (e.g., guanidine vs. imino forms) .
  • Hirshfeld surface analysis identifies hydrogen-bonding patterns stabilizing specific tautomers .
  • DFT calculations (Gaussian) compare energy minima of tautomers, correlating with experimental data .
    Publish CIF files in the Cambridge Structural Database for peer validation .

Basic: What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

Answer:

  • Broth microdilution assay (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics to assess bacteriostatic vs. bactericidal effects .
  • Resazurin-based viability assays for rapid screening .
    Compare with structural analogs (e.g., N-(4-methylphenyl)-1,3-thiazol-2-amide) to establish SAR .

Advanced: How can metabolomics identify off-target effects in mammalian cells?

Answer:

  • Untargeted LC-HRMS metabolomics (Q-TOF instruments) to profile cellular metabolite changes post-treatment .
  • Pathway analysis (MetaboAnalyst) identifies disrupted pathways (e.g., TCA cycle, lipid metabolism) .
  • Isotope tracing (¹³C-glucose) validates metabolic flux alterations .
    Cross-reference with transcriptomic data to distinguish direct vs. compensatory effects .

Basic: What solvent systems are optimal for solubility screening?

Answer:

  • DMSO stock solutions (10 mM) for initial assays; dilute in PBS or cell culture media ≤1% v/v .
  • Co-solvency approach (e.g., PEG-400/water) for in vivo studies to enhance bioavailability .
  • LogP determination (shake-flask method) guides solvent selection .

Advanced: What strategies mitigate batch-to-batch variability in biological activity data?

Answer:

  • Strict QC protocols: Ensure ≥95% purity via orthogonal methods (HPLC, NMR) .
  • Standardized assay conditions: Use internal controls (e.g., reference inhibitors) and replicate across cell lines .
  • Lyophilized storage to prevent hydrolytic degradation .
    Report data with error bars (SEM) and statistical significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.